![molecular formula C7H13NO3 B115367 Methyl 4-hydroxypiperidine-2-carboxylate CAS No. 144913-66-6](/img/structure/B115367.png)
Methyl 4-hydroxypiperidine-2-carboxylate
Overview
Description
“Methyl 4-hydroxypiperidine-2-carboxylate” is a chemical compound with the CAS Number: 144913-66-6 . It has a molecular weight of 159.19 and its IUPAC name is methyl 4-hydroxy-2-piperidinecarboxylate .
Synthesis Analysis
The synthesis of “Methyl 4-hydroxypiperidine-2-carboxylate” involves the use of triethylamine in dioxane and water at 0°C . The product was obtained from 4-hydroxy-piperidine-2-carboxylic acid methyl ester (2.2 g, 13.8 mmol) in dioxane (40 mL) and water (20 mL) at 0°C with triethylamine (4.2 g, 40.2 mmol) and di-tert-butyl dicarbonate (4.5 g, 20.6 mmol) .Molecular Structure Analysis
The InChI code for “Methyl 4-hydroxypiperidine-2-carboxylate” is 1S/C7H13NO3/c1-11-7(10)6-4-5(9)2-3-8-6/h5-6,8-9H,2-4H2,1H3 . This code provides a unique representation of the molecule’s structure.It should be stored under an inert atmosphere at 2-8°C . The compound has a molecular weight of 159.19 .
Scientific Research Applications
Crystallographic Studies It aids in understanding hydrogen bonding in piperidinium derivatives, contributing to crystallographic research (Freytag & Jones, 1999).
Anticancer Drug Synthesis This compound is instrumental in synthesizing substituted acridine-4-carboxylic acids and anticancer drugs like DACA (Gamage et al., 1997).
Intermolecular Interaction Studies Research on methylation effects for intermolecular interactions and lipophilicity in certain acids involves this compound (Katrusiak, Piechowiak, & Katrusiak, 2011).
Lipid Peroxidation Product Analysis It plays a role in the study of lipid peroxidation products like 4-Hydroxy-2-nonenal, important in understanding cellular oxidative stress (Spickett, 2013).
CO2 Solubility in Ionic Liquids This compound is significant in researching CO2 solubility in N-methyl-2-hydroxyethylammonium protic ionic liquids, relevant for CO2 capture and environmental studies (Mattedi et al., 2011).
Antiviral Compound Synthesis Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate's methylation is investigated for potential as Hepatitis B Virus replication inhibitors (Kovalenko et al., 2020).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
methyl 4-hydroxypiperidine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-11-7(10)6-4-5(9)2-3-8-6/h5-6,8-9H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYDFSCGFCFYWNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CCN1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-hydroxypiperidine-2-carboxylate |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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